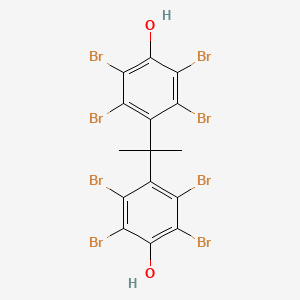
Glycidyl oleate, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidyl oleate, ®-: is a glycidyl ester of oleic acid. It is a compound that contains both an epoxide group and a long-chain fatty acid. Glycidyl esters are known to be formed during the processing of edible oils, particularly during the deodorization step. These compounds are of interest due to their potential health effects and their presence in various food products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycidyl oleate can be synthesized through the epoxidation of oleic acid. This process typically involves the reaction of oleic acid with an epoxidizing agent such as peroxyacetic acid or hydrogen peroxide in the presence of a catalyst like tungstic acid . The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxide group without over-oxidation.
Industrial Production Methods: In industrial settings, glycidyl esters are often produced during the high-temperature deodorization of edible oils. This process involves heating the oil to remove volatile compounds, which can lead to the formation of glycidyl esters from the naturally occurring mono- and diglycerides in the oil .
Analyse Des Réactions Chimiques
Types of Reactions: Glycidyl oleate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated products.
Reduction: The epoxide ring can be reduced to form glycols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like peracids or ozone can be used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the epoxide group under mild conditions.
Major Products Formed:
Diols: Formed from the hydrolysis or reduction of the epoxide group.
Glycol Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Glycidyl oleate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other glycidyl compounds and polymers.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of glycidyl oleate involves the reactivity of the epoxide group. The epoxide ring is highly strained and can react with nucleophiles, leading to the formation of various adducts. In biological systems, the epoxide group can react with DNA and proteins, potentially leading to mutagenic and carcinogenic effects .
Comparaison Avec Des Composés Similaires
- Glycidyl palmitate
- Glycidyl stearate
- Glycidyl linoleate
- Glycidyl linolenate
Comparison: Glycidyl oleate is unique due to its long-chain unsaturated fatty acid (oleic acid) component. This gives it different physical and chemical properties compared to glycidyl esters of saturated fatty acids like glycidyl palmitate and glycidyl stearate. The presence of the double bond in oleic acid can influence the reactivity and stability of the compound .
Propriétés
Numéro CAS |
849589-86-2 |
|---|---|
Formule moléculaire |
C21H38O3 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
[(2R)-oxiran-2-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |
Clé InChI |
VWYIWOYBERNXLX-GDCKJWNLSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]1CO1 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


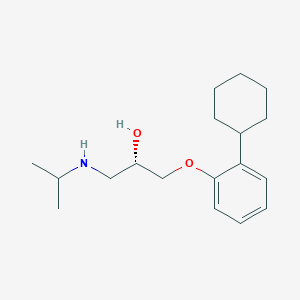


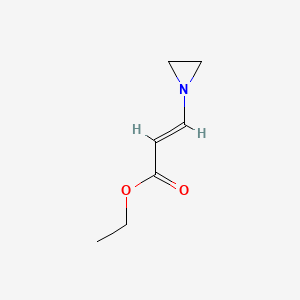
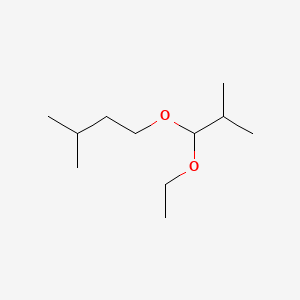
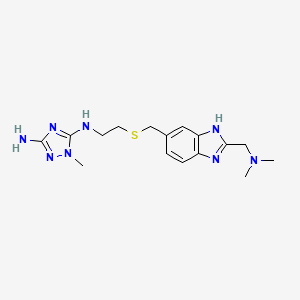
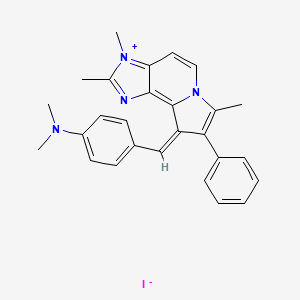
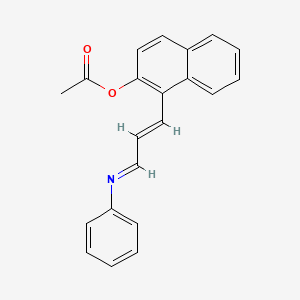
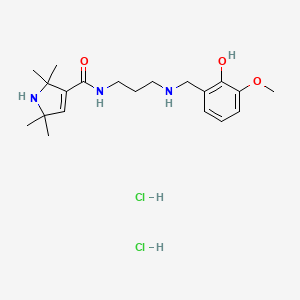
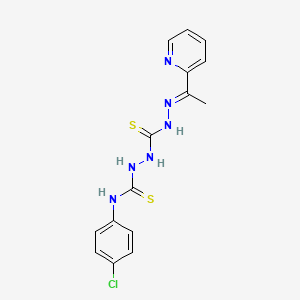
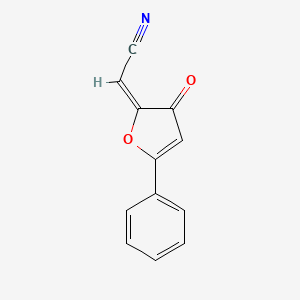
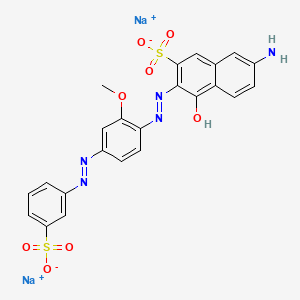
![8-[2-(trifluoromethyl)phenyl]-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12715366.png)
